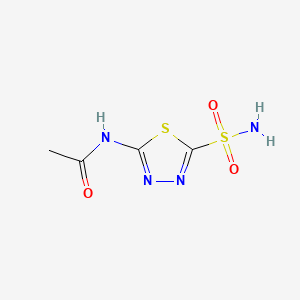
Acetazolamide
Cat. No. B1664987
Key on ui cas rn:
59-66-5
M. Wt: 222.3 g/mol
InChI Key: BZKPWHYZMXOIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05242937
Procedure details


This is prepared by hydrolysis of the acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (acetazolamide). A slurry of 0.2 mol of acetazolamide in 600 mL of methanol is treated with 60 mL 12N HCl. This mixture is heated with stirring to reflux for 6 hours. Reaction progress is monitored using liquid chromatography. If reaction is not completed after 6 hours, another 30 mL of 12N HCl is added, and the mixture held at reflux for 2 hours. Methanol is then removed under reduced pressure. Product is recovered after raising the pH of the suspension to 7 by addition of NaOH at 0.4° , followed by filtration. Yield is between 85 and 98% of theoretical with 99% purity. KI =40 nM.
Name
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
85%
Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]1[S:6][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][N:9]=1)(=O)C.C(N)(=O)C.CC(NC1SC(S(N)(=O)=O)=NN=1)=O.Cl>CO>[NH2:4][C:5]1[S:6][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[N:8][N:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
acetamide 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC=1SC(=NN1)S(=O)(=O)N.C(C)(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)NC1=NN=C(S1)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction progress
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
If reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Methanol is then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Product is recovered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after raising the pH of the suspension to 7
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of NaOH at 0.4°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1SC(=NN1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
